2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-phenylacetamide
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Overview
Description
“2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-phenylacetamide” is a chemical compound . It is available for purchase from various chemical suppliers .
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results. Detailed information about its reactivity could be found in specialized chemical databases or literature.Physical And Chemical Properties Analysis
This compound has a molecular formula of C10H8N2O2S and a molecular weight of 220.25 . For more detailed physical and chemical properties, it would be best to refer to its Material Safety Data Sheet (MSDS) or similar resources .Scientific Research Applications
Synthesis and Biological Applications
Microwave-Assisted Synthesis : These compounds, including variants like 6-(6'-arylpyridin-2'-yl) and 6-(4',6'-diarylpyridin-2'-yl)-3(4H)-oxo-1,4-benzothiazines, have been synthesized using microwave irradiation. This method is noted for its efficiency in performing chemical transformations quickly and with high purity (Ashok et al., 2006).
Antimicrobial Activities : Certain 1,4-benzothiazine derivatives, created by reacting with compounds like acetyl acetone, have shown promising antibacterial activities against specific bacteria such as Bacillus subtilis and Streptococcus lactis (Dabholkar & Gavande, 2016).
Antioxidant Properties : New series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been synthesized, showing moderate to significant radical scavenging activity. This indicates potential antioxidant applications (Ahmad et al., 2012).
Antifungal Activity : Synthesized N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds have been evaluated for antifungal activity against various fungi, showing appreciable results in primary screenings (Gupta & Wagh, 2006).
Pharmaceutical Research
Potential in Neurodegenerative Diseases : Derivatives like benzothiazinones have been studied for their potential in treating neurodegenerative diseases such as Parkinson's disease. These compounds show promising results as MAO-B inhibitors and A2A adenosine receptor antagonists (Stössel et al., 2013).
Anticonvulsant Activity : Some thiazolidinonyl 2-oxo/thiobarbituric acids and their derivatives have been synthesized and tested for anticonvulsant activity, showing potential as effective treatments (Agarwal et al., 2006).
Antimicrobial Agents : N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides have been synthesized and evaluated as antimicrobial agents against various bacterial and fungal species (Incerti et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-oxo-1,3-benzothiazin-2-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-14(17-11-6-2-1-3-7-11)10-15-18-16(20)12-8-4-5-9-13(12)21-15/h1-9H,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPAGAJMZNUMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=NC(=O)C3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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